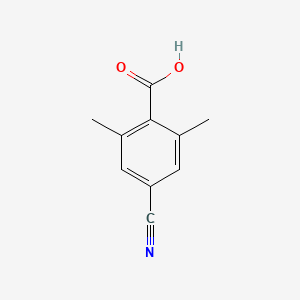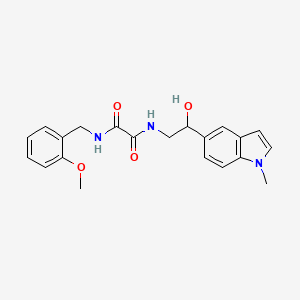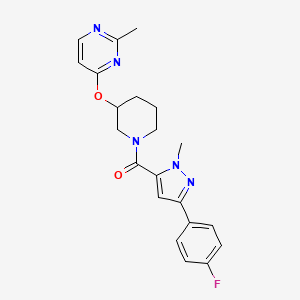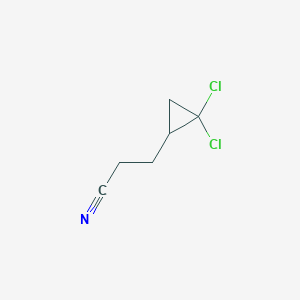![molecular formula C17H17ClN2O2S B2969291 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-64-2](/img/structure/B2969291.png)
1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is an organic compound belonging to the benzimidazole family This compound is characterized by the presence of a chlorobenzyl group, a propylsulfonyl group, and a benzimidazole core
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they may have multiple targets of action. The specific targets would depend on the exact structure of the compound.
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structure and the target they interact with. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the Propylsulfonyl Group: The propylsulfonyl group can be added through a sulfonation reaction, where the intermediate product reacts with propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-throughput reactors: to increase yield and efficiency.
Automated purification systems: to ensure the purity of the final product.
Stringent quality control measures: to maintain consistency across batches.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or benzimidazole core are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Comparaison Avec Des Composés Similaires
1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1-(2-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Differing by the presence of a methylsulfonyl group instead of a propylsulfonyl group.
1-(2-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Differing by the presence of an ethylsulfonyl group instead of a propylsulfonyl group.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-2-11-23(21,22)17-19-15-9-5-6-10-16(15)20(17)12-13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCYFXSEUFLHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B2969208.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969212.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2,2-dimethylpropan-1-one](/img/structure/B2969215.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)
![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)

![N'-benzyl-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2969224.png)


